molecular formula C17H18ClNOS B5821779 N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide

N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide

Cat. No. B5821779
M. Wt: 319.8 g/mol
InChI Key: REDYXBIMKJWMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound with potential applications in scientific research. It is a thioamide derivative of 2-methyl-4-chlorophenylpropanoic acid and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells (Zhang et al., 2013). N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2013). In addition, N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been reported to have anti-inflammatory and antioxidant effects (Zhang et al., 2013).

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it has been proposed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells (Zhang et al., 2013). N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has also been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Zhang et al., 2013).
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have various biochemical and physiological effects. For example, it has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death (Zhang et al., 2013). N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Zhang et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its potential anticancer effects, which could be useful in studying cancer cell growth and survival. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results. In addition, N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been reported to have low solubility in water, which could limit its use in certain experiments (Zhang et al., 2013).

Future Directions

There are several potential future directions for research involving N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide. One direction could be to further investigate its mechanism of action and identify specific targets that are involved in its anticancer effects. Another direction could be to study its effects in combination with other anticancer drugs, to determine whether it could enhance their effectiveness. Additionally, it could be interesting to investigate its effects in animal models of cancer, to determine whether it has potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide involves the reaction of 4-chloro-2-methylbenzoyl chloride with 4-methylthiophenol in the presence of a base such as triethylamine. The resulting product is then treated with 3-mercaptopropionic acid to yield N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide. This method has been described in detail in a research article by Zhang et al. (2013).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-6-15(7-4-12)21-10-9-17(20)19-16-8-5-14(18)11-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYXBIMKJWMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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